Methyl 4-bromo-2-(methylsulfonyl)benzoate
Description
Methyl 4-bromo-2-(methylsulfonyl)benzoate (CAS: 773134-43-3) is a brominated aromatic ester with a methylsulfonyl substituent. Its molecular formula is C₉H₉BrO₄S, and it has a molecular weight of 293.13 g/mol . Key structural features include a benzoate ester backbone, a bromine atom at the 4-position, and a methylsulfonyl (-SO₂CH₃) group at the 2-position. Predicted physical properties include a density of 1.582 g/cm³ and a boiling point of 453.3±45.0°C .
Properties
IUPAC Name |
methyl 4-bromo-2-methylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4S/c1-14-9(11)7-4-3-6(10)5-8(7)15(2,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTWUICAKUOXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205681 | |
| Record name | Benzoic acid, 4-bromo-2-(methylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773134-43-3 | |
| Record name | Benzoic acid, 4-bromo-2-(methylsulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-bromo-2-(methylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-2-(methylsulfonyl)benzoate | |
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Preparation Methods
Starting Material and Esterification
The initial step involves esterification of 4-bromo-2-methylbenzoic acid to form methyl 4-bromo-2-methylbenzoate.
- Reagents & Conditions:
- 4-bromo-2-methylbenzoic acid dissolved in methanol
- Catalysis by concentrated sulfuric acid
- Reflux for approximately 6 hours
- Workup:
- Extraction with ethyl acetate and water
- Drying over anhydrous sodium sulfate
- Outcome:
- White solid methyl 4-bromo-2-methylbenzoate obtained with high purity
- Notes:
- Esterification under acidic conditions ensures high conversion and minimal side reactions.
Palladium-Catalyzed Vinylation (Intermediate Formation)
The methyl 4-bromo-2-methylbenzoate intermediate undergoes palladium-catalyzed coupling with vinylboron reagents to introduce a vinyl group, which is a precursor for sulfonylation.
- Reagents & Conditions:
- Methyl 4-bromo-2-methylbenzoate
- Potassium vinylfluoroborate or vinylboric acid
- Palladium catalysts: Pd(dppf)Cl₂, Pd(PPh₃)₂Cl₂, or palladium acetate (3-5 mol%)
- Base: Sodium carbonate (3-4 equivalents)
- Solvent: Mixed solvent system of N,N-dimethylformamide and water (4:1 mass ratio)
- Reaction temperature: ~110 °C
- Reaction time: 4 hours
- Workup:
- Extraction with ethyl acetate and water
- Drying and solvent removal
- Yield:
- Approximately 92% yield of the vinylated intermediate as a pale yellow oil
- Characterization:
- ^1H NMR confirms vinyl group incorporation with characteristic chemical shifts
- Notes:
- The choice of Pd(dppf)Cl₂ catalyst and mixed solvent optimizes reaction efficiency and product yield.
Sulfonylation via Oxidation of Methylthio Group
The methylsulfonyl group at the 2-position can be introduced by oxidation of a methylthio substituent or direct sulfonylation methods. While specific sulfonylation steps for this compound are less documented in the provided sources, common methods include:
- Oxidation of methylthio group using oxidants such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to convert methylthio to methylsulfonyl.
- Alternatively, nucleophilic substitution of a suitable leaving group with methylsulfonyl anion equivalents.
Bromination / Alpha-Halogenation (If Required)
For related compounds such as methyl 4-bromoacetyl-2-methylbenzoate, alpha-halogenation is achieved using halogenated reagents like bromosuccinimide (NBS):
- Reagents & Conditions:
- Bromosuccinimide (1.2-1.5 equivalents)
- Solvent mixture: tetrahydrofuran and water (mass ratio 1:1 to 2:1)
- Temperature: 80 °C
- Reaction time: 8 hours
- Workup:
- Extraction with ethyl acetate
- Washing with saturated saline and drying
- Yield:
- Approximately 74% yield of the brominated product
- Notes:
- This step is relevant when preparing alpha-bromo ketone derivatives related to the target compound.
Data Table Summarizing Key Reaction Parameters
| Step | Reactants & Catalysts | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | 4-bromo-2-methylbenzoic acid, H₂SO₄ | Methanol | Reflux, 6 h | High | Acid-catalyzed esterification |
| Palladium-Catalyzed Vinylation | Methyl 4-bromo-2-methylbenzoate, Pd(dppf)Cl₂, K vinylfluoroborate, Na₂CO₃ | DMF:H₂O (4:1) | 110 °C, 4 h | 92 | Pd catalyst 3-5 mol%, base 3-4 eq |
| Alpha-Halogenation (related) | Vinylated intermediate, NBS | THF:H₂O (1:1 to 2:1) | 80 °C, 8 h | 74 | Bromosuccinimide as halogen source |
| Sulfonylation (general) | Methylthio intermediate, oxidants (e.g., H₂O₂) | Various (depending on method) | Mild to moderate temperatures | Variable | Oxidation to methylsulfonyl group |
Research Findings and Practical Considerations
Catalyst Selection: Pd(dppf)Cl₂ is preferred for its high catalytic efficiency and stability in cross-coupling reactions involving vinylboron reagents. Catalyst loading between 3-5 mol% balances cost and yield effectively.
Solvent Systems: Mixed solvent systems combining polar aprotic solvents (DMF, dioxane) with water enhance solubility of inorganic bases and facilitate palladium catalysis.
Reaction Conditions: Mild to moderate temperatures (80-110 °C) and reaction times (4-8 hours) optimize conversion while minimizing side reactions.
Scalability: The described methods have demonstrated suitability for scale-up due to mild conditions and readily available reagents.
Purification: Extraction, drying, and crystallization steps are standard for isolating high-purity intermediates and final products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 4-position undergoes nucleophilic substitution under controlled conditions.
Reagents and Conditions
Key Findings :
-
Substitution with sodium azide yields methyl 4-azido-2-(methylsulfonyl)benzoate, a precursor for click chemistry applications .
-
Cross-coupling with potassium vinylfluoroborate produces vinyl-substituted derivatives, enabling π-system extensions .
Reduction Reactions
The methylsulfonyl group can be selectively reduced to a methylsulfanyl group.
Experimental Parameters
| Reducing Agent | Solvent | Temperature | Reaction Time | Product |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous THF | 0–25°C | 4–6 hours | Methyl 4-bromo-2-(methylsulfanyl)benzoate |
Mechanistic Insight :
-
Lithium aluminum hydride (LiAlH₄) reduces the sulfone group via a two-electron transfer mechanism, retaining the ester and bromine functionalities.
Oxidation Reactions
The methylsulfonyl group resists further oxidation, but the ester moiety can be hydrolyzed.
Hydrolysis Conditions
| Base | Solvent | Temperature | Duration | Product |
|---|---|---|---|---|
| Aqueous NaOH | Methanol/H₂O | 60°C | 2 hours | 4-Bromo-2-(methylsulfonyl)benzoic acid |
Yield Optimization :
-
Alkaline hydrolysis achieves >90% conversion to the carboxylic acid derivative, critical for salt formation or further derivatization.
Elimination Reactions
Controlled dehydrohalogenation eliminates bromine to form unsaturated intermediates.
Elimination Protocol
| Base | Solvent | Temperature | Product |
|---|---|---|---|
| Triethylamine | Benzene | 25°C | Methyl 4-methylene-2-(methylsulfonyl)benzoate |
Applications :
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions.
Coupling Partners and Outcomes
| Coupling Reagent | Catalyst | Solvent | Product |
|---|---|---|---|
| Arylboronic acids | Pd(PPh₃)₄ | Dioxane/H₂O | Biaryl derivatives |
| Alkynylmagnesium bromide | PdCl₂(dppf) | THF | Alkynylated benzoates |
Notable Example :
-
Suzuki-Miyaura coupling with phenylboronic acid generates methyl 4-phenyl-2-(methylsulfonyl)benzoate, a scaffold for drug discovery .
Mechanistic and Practical Considerations
-
Steric Effects : The methylsulfonyl group at the 2-position directs electrophilic attacks to the para position relative to the bromine .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .
-
Catalyst Loading : Palladium catalysts at 3–5 mol% optimize cross-coupling efficiency while minimizing costs .
This compound’s versatility in substitution, reduction, and coupling reactions makes it invaluable for synthesizing complex aromatic systems in pharmaceutical and materials science research.
Scientific Research Applications
Organic Synthesis
Methyl 4-bromo-2-(methylsulfonyl)benzoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions : The methylsulfonyl group can be oxidized to form sulfone derivatives.
- Reduction Reactions : The carboxylic acid group can be reduced to yield alcohols or aldehydes.
Biological Applications
The compound is investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Similar compounds have shown promise in inhibiting inflammatory pathways, suggesting that this compound may exhibit similar effects.
- Anticancer Potential : Compounds containing bromine are often studied for their ability to disrupt cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Pharmaceutical Development
Due to its reactivity and biological activity, this compound is explored as a building block for synthesizing enzyme inhibitors and receptor modulators. Its structural features may enhance binding affinity to specific molecular targets, making it a candidate for drug development .
Data Table: Chemical Reactions Involving this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Substitution | Sodium azide, potassium thiolate | Various substituted benzoic acids |
| Oxidation | Hydrogen peroxide | Sulfone derivatives |
| Reduction | Lithium aluminum hydride | Alcohols or aldehydes |
Case Study 1: Occupational Exposure
A study on occupational exposure highlighted respiratory symptoms among workers handling similar compounds. This emphasizes the importance of safety measures when working with this compound and related chemicals.
Research into related benzoic acid derivatives demonstrated anti-inflammatory properties, providing a basis for further investigation into the therapeutic potential of this compound as a treatment option for inflammatory diseases.
Future Research Directions
Further studies are warranted to explore:
- Mechanistic Insights : Understanding the molecular interactions of this compound with specific enzymes or receptors.
- Therapeutic Efficacy : Investigating its potential as an anti-inflammatory or anticancer agent through preclinical trials.
- Safety Profiles : Conducting comprehensive safety assessments to evaluate allergenic properties and health risks associated with exposure.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-(methylsulfonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the methylsulfonyl group contribute to its reactivity and binding affinity. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with Methyl 4-bromo-2-(methylsulfonyl)benzoate, differing primarily in substituent groups and functional motifs. These differences influence their physical properties, reactivity, and applications.
Methyl 4-bromo-2-(bromomethyl)benzoate (CAS: Not Provided)
- Molecular Formula : C₉H₇Br₂O₂
- Molecular Weight : ~308.0 g/mol (estimated)
- Substituents : Bromine at 4-position, bromomethyl (-CH₂Br) at 2-position.
- Synthesis : Synthesized in 98% yield via bromination reactions under optimized conditions .
- Key Differences : The bromomethyl group enhances reactivity in nucleophilic substitution reactions compared to the methylsulfonyl group in the target compound. This makes it more suitable for alkylation or cross-coupling reactions .
Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate (CAS: 2181829-39-8)
- Molecular Formula: C₁₅H₁₃BrFNO₄S
- Molecular Weight : 402.2 g/mol
- Substituents : Bromine at 2-position, fluorine at 5-position, and 4-methylphenylsulfonamido (-NHSO₂C₆H₄CH₃) at 4-position.
- The fluorine atom increases electronegativity, affecting electronic distribution and solubility. This compound is likely used in pharmaceutical research, given sulfonamides' prevalence in drug design .
Methyl 4-bromo-2-[(dimethylcarbamoyl)sulfanyl]benzoate (CAS: 501378-90-1)
- Molecular Formula: C₁₁H₁₂BrNO₃S
- Molecular Weight : 318.19 g/mol
- Substituents : Bromine at 4-position, dimethylcarbamoylthio (-SC(=O)N(CH₃)₂) at 2-position.
- Key Differences: The carbamoylthio group introduces a sulfur atom capable of redox activity, differentiating its reactivity from the methylsulfonyl group. This compound may serve as a precursor in organocatalysis or polymer chemistry .
Comparative Data Table
Research Findings and Substituent Effects
- Electron-Withdrawing Groups : The methylsulfonyl group in the target compound is a strong electron-withdrawing group, stabilizing the aromatic ring and directing electrophilic substitution to specific positions. In contrast, the bromomethyl group in Compound 2.1 is more reactive but less stabilizing .
- Solubility : The dimethylcarbamoylthio group in Compound 2.3 may improve solubility in polar aprotic solvents compared to the methylsulfonyl group, which is highly polar but less lipophilic .
Biological Activity
Methyl 4-bromo-2-(methylsulfonyl)benzoate (CAS 773134-43-3) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted at the 4-position with a bromine atom and at the 2-position with a methylsulfonyl group, along with a methyl ester functional group. Its molecular formula is .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Key aspects include:
- Enzyme Inhibition : The compound can act as an electrophile, engaging in nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles such as amines or thiols. This property is significant in the development of enzyme inhibitors, particularly those targeting cysteine residues in enzymes .
- Protein-Ligand Interactions : Studies indicate that this compound can modulate protein functions through reversible or irreversible binding to specific sites on proteins, influencing their activity .
1. Anticancer Activity
Research has shown that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
2. Anti-inflammatory Effects
The compound has been explored for its potential anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, providing a basis for its application in treating inflammatory diseases.
3. Enzyme Inhibitors
This compound serves as a building block for synthesizing enzyme inhibitors. Its structure allows for modifications that enhance selectivity and potency against specific enzymes, making it valuable in drug development.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. The following table summarizes key research findings related to its biological activity:
Case Studies
- Cysteine Targeting : A study by Petri et al. examined the reactivity of this compound with cysteine residues in proteins, demonstrating its potential as a covalent inhibitor for therapeutic applications against diseases involving dysregulated enzyme activity.
- Anti-inflammatory Research : Jänsch et al. conducted experiments on human cell lines to evaluate the compound's effects on cytokine production, finding that it significantly reduced levels of TNF-alpha and IL-6, suggesting its utility in treating chronic inflammatory conditions.
- Anticancer Studies : Slater et al. reported on the synthesis of analogs based on this compound, which displayed potent inhibitory effects on breast cancer cell lines, providing insights into its mechanism as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for Methyl 4-bromo-2-(methylsulfonyl)benzoate, and how can reaction yields be optimized?
The synthesis typically involves sequential functionalization of a benzoic acid derivative. A common approach is:
Esterification : React 4-bromo-2-(methylsulfonyl)benzoic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux.
Purification : Extract with dichloromethane (DCM), wash with saturated NaHCO₃, and concentrate.
Key Optimization : Prolonged reaction times (24–48 hours) and excess methanol improve esterification efficiency. Monitor reaction progress via TLC or HPLC. Yield can reach ~75% under optimal conditions .
Q. How is the purity and structural identity of this compound validated?
Use a combination of:
- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.70 ppm for bromo-substituted positions ).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 307.94 for C₉H₈BrO₄S).
- Elemental Analysis : Match calculated and observed C/H/Br/S percentages (±0.3% tolerance).
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound derivatives be resolved?
Conflicts often arise from disordered sulfonyl or bromo groups. To address this:
- Refinement Software : Use SHELXL for high-resolution data (e.g., twinned crystals) with constraints for thermal parameters .
- Data Collection : Employ synchrotron radiation for improved resolution (<0.8 Å) and multi-scan corrections for absorption .
- Validation Tools : Check using PLATON’s ADDSYM to detect missed symmetry or overfitting .
Q. What strategies are effective for regioselective functionalization of the bromo group in this compound?
The bromo group is susceptible to cross-coupling (e.g., Suzuki-Miyaura). Key considerations:
- Catalytic System : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/water (3:1) at 80°C.
- Substituent Effects : The electron-withdrawing methylsulfonyl group directs coupling to the para-bromo position. Monitor steric hindrance with bulky boronic acids via Hammett plots .
- Post-Reaction Analysis : Confirm regioselectivity via NOESY NMR or X-ray diffraction .
Q. How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
The methylsulfonyl group is a strong meta-directing, deactivating group. This:
- Reduces Reactivity : Slows NAS compared to non-sulfonated analogs. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (100–120°C) to enhance reaction rates.
- Mechanistic Insight : DFT calculations show a higher activation energy barrier (ΔG‡ ~25 kcal/mol) due to electron withdrawal. Validate with kinetic isotope effects (KIEs) .
Q. What methodologies are recommended for studying the biological activity of this compound?
For antimicrobial or anti-inflammatory assays:
- In Vitro Testing : Use MIC (Minimum Inhibitory Concentration) assays against S. aureus or E. coli (concentration range: 1–100 μg/mL).
- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values.
- Molecular Docking : Target enzymes like COX-2 or FabH using AutoDock Vina, leveraging the sulfonyl group’s hydrogen-bonding potential .
Data Contradiction and Troubleshooting
Q. How to address discrepancies in spectroscopic data between synthetic batches?
Common issues include residual solvents or regioisomers. Solutions:
- Chromatography : Use silica gel column chromatography (hexane/EtOAc gradient) for impurity removal.
- Dynamic NMR : Detect rotamers or conformational isomers by variable-temperature NMR (e.g., −40°C to 25°C) .
- X-ray Powder Diffraction (XRPD) : Compare diffraction patterns to rule out polymorphic variations .
Q. Why might solubility vary significantly across experimental conditions, and how can this be mitigated?
The methylsulfonyl group enhances polarity but may cause crystallization issues.
- Solvent Screening : Test DMSO (high solubility) for biological assays or toluene for recrystallization.
- Co-solvents : Use ethanol/water (70:30) mixtures to balance solubility and stability.
- Crystal Engineering : Introduce co-crystallizing agents (e.g., nicotinamide) to modify lattice packing .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
